amine CAS No. 1019606-02-0](/img/structure/B1517587.png)
[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine
Overview
Description
(2,4-Dimethylphenyl)methylamine is a chemical compound with the CAS Number: 1019606-02-0. It has a molecular weight of 191.32 and its IUPAC name is N-(2,4-dimethylbenzyl)-2-methyl-1-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (2,4-Dimethylphenyl)methylamine is 1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
(2,4-Dimethylphenyl)methylamine is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Catalyst Systems and Polymerization
- The study of low-valent chromium complexes, including those derived from similar aminopyridine ligands, has contributed to understanding catalyst systems for polymerization and organometallic chemistry. For instance, methylation reactions leading to chromium methyl complexes highlight the versatility of these systems in synthesizing novel organometallic compounds (Noor, Schwarz, & Kempe, 2015).
Amination Processes
- Research into the amination of biomass-based alcohols has identified amines as crucial intermediates with broad applications in various industries, including pharmaceuticals and agrochemicals. Direct alcohol amination is an attractive process due to water being the main byproduct, highlighting the environmental benefits of such methodologies (Pera‐Titus & Shi, 2014).
Aromatic Polyamines
- The development of novel aromatic poly(amine-imide)s bearing a pendent triphenylamine group showcases the synthesis and exploration of new materials with potential applications in electronics due to their thermal, photophysical, electrochemical, and electrochromic characteristics (Cheng, Hsiao, Su, & Liou, 2005).
Analytical and Environmental Chemistry
- The detection and analysis of aliphatic amines in environmental samples, such as marine and lacustrine sediments, have improved understanding of the distribution and adsorption behavior of these compounds, which is vital for assessing their environmental impact and behavior (Wang & Lee, 1990).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKGYDVQBKHVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)
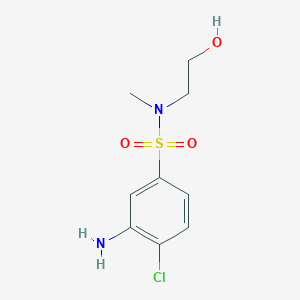

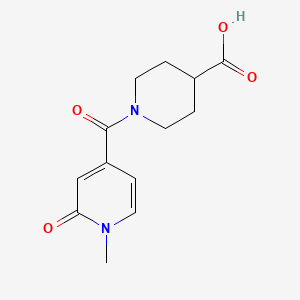
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
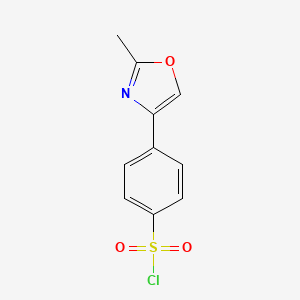
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)
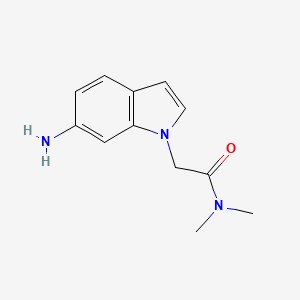
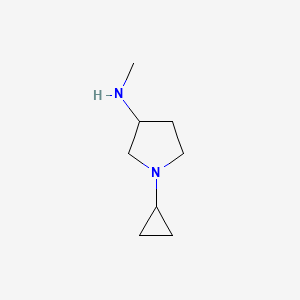


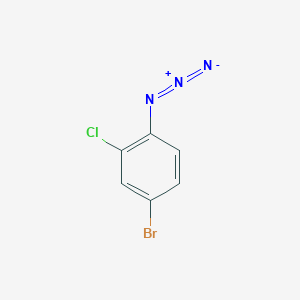
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)